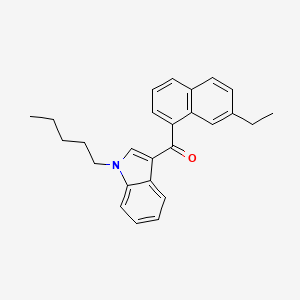

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Descripción general

Descripción

Isómero de 7-etilnaftilo de JWH 210: es un cannabinoide sintético que pertenece a la familia de los naftoilindoles. Es un isómero posicional de JWH 210, donde la cadena lateral etilo se encuentra en la posición 7 del grupo naftilo en lugar de la posición 4 . Este compuesto es conocido por sus potentes propiedades cannabimiméticas y se ha identificado en varias mezclas herbales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del isómero de 7-etilnaftilo de JWH 210 implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con cloruro de 7-etil-1-naftoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial: el proceso de síntesis en un entorno de laboratorio se puede ampliar para la producción industrial con modificaciones apropiadas en las condiciones de reacción y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El isómero de 7-etilnaftilo de JWH 210 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el nitrógeno del indol o en el anillo naftilo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Disolventes halogenados y bases como el hidruro de sodio.

Principales productos:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: El isómero de 7-etilnaftilo de JWH 210 se utiliza como patrón de referencia en química analítica para la identificación y diferenciación de cannabinoides sintéticos .

Biología: El compuesto se estudia por su interacción con los receptores cannabinoides, particularmente los receptores CB1 y CB2, para comprender sus efectos farmacológicos .

Medicina: Aunque no se utiliza clínicamente, el isómero de 7-etilnaftilo de JWH 210 se investiga por sus posibles aplicaciones terapéuticas, incluido el control del dolor y los efectos antiinflamatorios .

Industria: El compuesto se utiliza en toxicología forense para detectar y analizar cannabinoides sintéticos en muestras biológicas .

Mecanismo De Acción

El isómero de 7-etilnaftilo de JWH 210 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. La afinidad de unión y la actividad en estos receptores conducen a la modulación de la liberación de neurotransmisores, lo que da como resultado efectos cannabimiméticos. Los objetivos moleculares exactos y las vías implicadas en su mecanismo de acción aún están bajo investigación .

Comparación Con Compuestos Similares

Compuestos similares:

JWH 210: El compuesto principal con la cadena lateral etilo en la posición 4 del grupo naftilo.

JWH 122: Un cannabinoide sintético similar con un grupo metilo en lugar de un grupo etilo.

Singularidad: El isómero de 7-etilnaftilo de JWH 210 es único debido a su isomería posicional, que puede dar como resultado diferentes propiedades farmacológicas en comparación con su compuesto principal y otros cannabinoides similares. La posición de la cadena lateral etilo puede influir en la afinidad de unión y la actividad del compuesto en los receptores cannabinoides .

Actividad Biológica

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Molecular Characteristics

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- CAS Number : 824960-64-7

JWH-210 exhibits high binding affinities for cannabinoid receptors:

- CB1 Receptor : 0.46 nM

- CB2 Receptor : 0.69 nM

These affinities indicate that JWH-210 is a potent agonist, capable of eliciting significant physiological effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Biological Activity and Effects

The biological activity of JWH-210 has been characterized through various studies, highlighting its pharmacological effects:

1. Agonistic Activity

JWH-210 acts as a strong agonist at both CB1 and CB2 receptors, which are primarily involved in the modulation of neurotransmitter release in the central nervous system. This action results in effects such as:

- Altered mood and perception

- Analgesic properties

- Appetite stimulation

2. Neurotransmission Modulation

Research indicates that JWH-210 can suppress neurotransmission and alter energy metabolism in neuronal tissues. Studies have shown it inhibits CYP1A activity in the liver, suggesting potential implications for drug metabolism .

3. Cytotoxicity

In vitro studies have demonstrated that JWH-210 can produce cytotoxic effects in neuronal cultures, raising concerns about its safety profile, especially with chronic exposure .

Comparative Analysis with Other Cannabinoids

To contextualize the potency and effects of JWH-210, a comparison with other synthetic cannabinoids is useful:

| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Notable Effects |

|---|---|---|---|

| JWH-210 | 0.46 | 0.69 | Strong psychoactive effects |

| JWH-018 | 0.69 | Not specified | Similar psychoactivity but less potent |

| JWH-122 | 0.69 | Not specified | Moderate psychoactive effects |

| AM-2201 | 0.41 | Not specified | High potency, similar safety concerns |

Case Studies and Clinical Observations

Several case studies have documented the effects of synthetic cannabinoids like JWH-210 in recreational use scenarios:

- Case Study on Recreational Use :

- Clinical Observations :

Propiedades

IUPAC Name |

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGKAUYCBHVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016887 | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-64-7 | |

| Record name | JWH-234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-234 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.